

# Application Notes and Protocols for AT7867 in Cell Culture

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## Compound of Interest

Compound Name: AT7867

Cat. No.: B1666108

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## Introduction

**AT7867** is a potent, ATP-competitive, and orally bioavailable small molecule inhibitor that targets the AGC kinase family members Akt (also known as protein kinase B or PKB) and p70 ribosomal S6 kinase (p70S6K).<sup>[1][2]</sup> The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. By inhibiting both Akt and its downstream effector p70S6K, **AT7867** effectively blocks this key oncogenic signaling cascade, leading to the induction of apoptosis and inhibition of tumor cell proliferation.<sup>[1]</sup> These application notes provide detailed protocols for the use of **AT7867** in cell culture experiments to assess its anti-proliferative and pro-apoptotic effects.

## Mechanism of Action

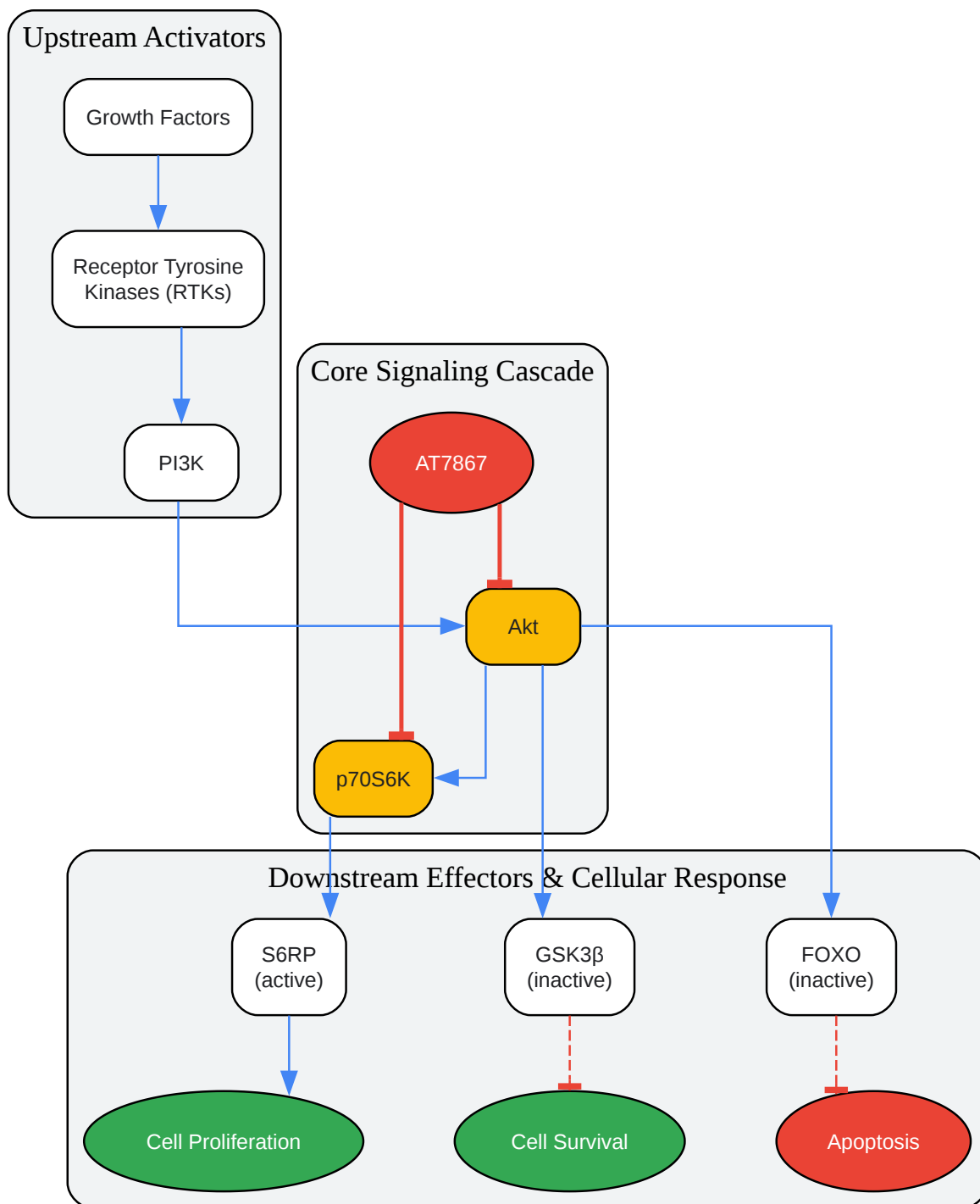
**AT7867** exerts its biological effects by directly inhibiting the kinase activity of Akt isoforms (Akt1, Akt2, and Akt3) and p70S6K.<sup>[2]</sup> This inhibition prevents the phosphorylation of their downstream substrates, which are crucial for promoting cell growth and survival. Key downstream targets of the Akt and p70S6K signaling pathways that are affected by **AT7867** include:

- Glycogen Synthase Kinase 3 Beta (GSK3 $\beta$ ): Inhibition of Akt by **AT7867** leads to a decrease in the inhibitory phosphorylation of GSK3 $\beta$  at Serine 9, thereby activating GSK3 $\beta$ .<sup>[1][3]</sup>

- Forkhead Box O (FOXO) Transcription Factors: **AT7867** prevents the Akt-mediated phosphorylation of FOXO proteins, such as FOXO1a (FKHR) and FOXO3a (FKHRL1).[2] This allows FOXO factors to translocate to the nucleus and activate the transcription of pro-apoptotic genes.
- Proline-Rich Akt Substrate of 40 kDa (PRAS40): As a direct substrate of Akt, the phosphorylation of PRAS40 is inhibited by **AT7867**, which can relieve the PRAS40-mediated inhibition of mTORC1.
- S6 Ribosomal Protein (S6RP): As a downstream target of p70S6K, the phosphorylation of S6RP is inhibited by **AT7867**, leading to a reduction in protein synthesis and cell growth.[1]

The culmination of these effects is a reduction in cell proliferation and the induction of apoptosis in cancer cells with a dysregulated PI3K/Akt/mTOR pathway.[1]

## Signaling Pathway



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Caption: **AT7867** inhibits the PI3K/Akt/mTOR signaling pathway.

## Data Presentation

Table 1: In Vitro IC50 Values of **AT7867** in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM) for Cell Proliferation	Reference
MES-SA	Uterine Sarcoma	0.94	[2]
MDA-MB-468	Breast Cancer	2.26	[2]
MCF-7	Breast Cancer	1.86	[2]
HCT116	Colon Cancer	1.76	[2]
HT29	Colon Cancer	3.04	[2]
U87MG	Glioblastoma	8.22	[2]
PC-3	Prostate Cancer	10.37	[2]
DU145	Prostate Cancer	11.86	[2]

Table 2: IC50 Values for Inhibition of GSK3β Phosphorylation by **AT7867**

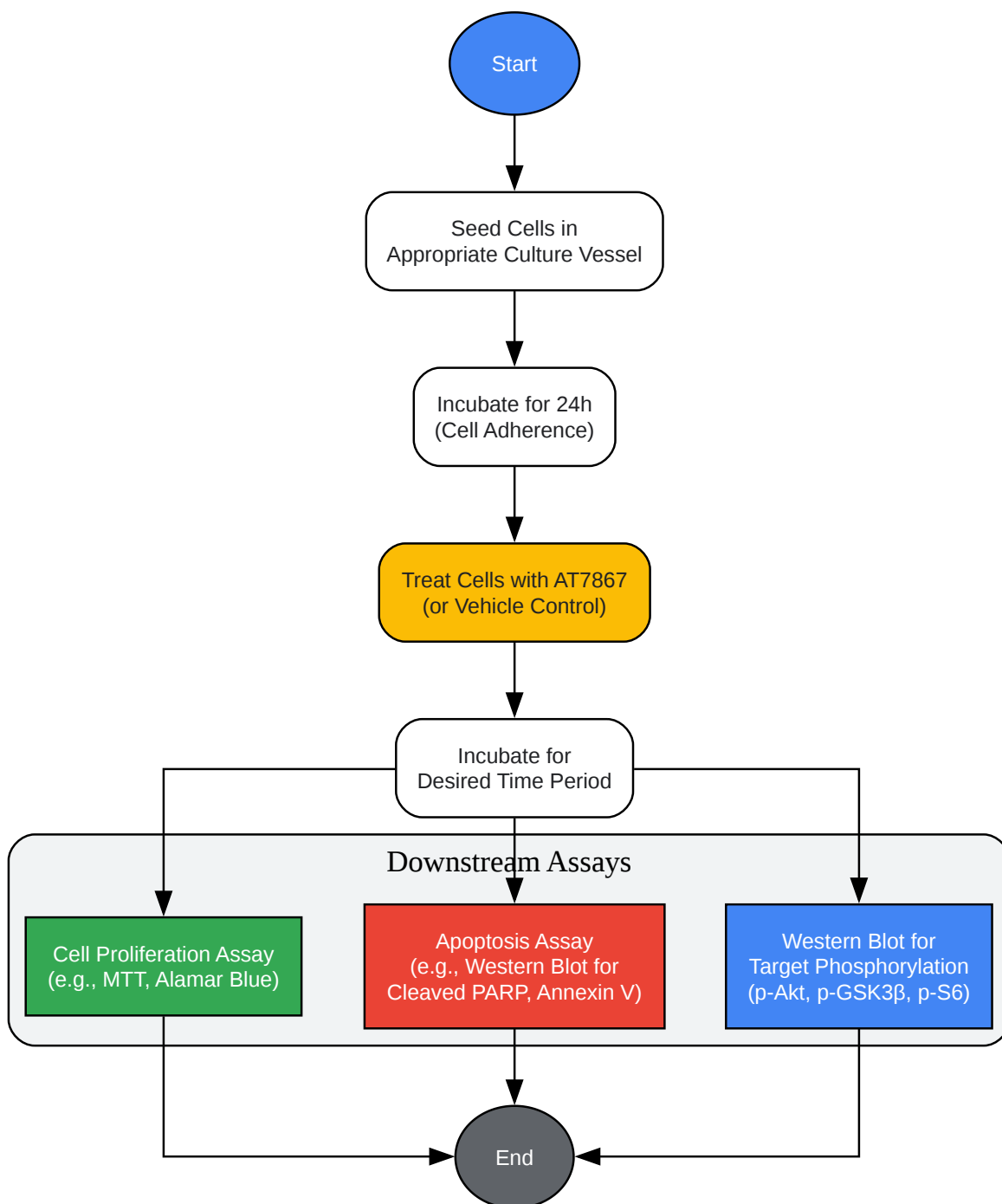
Cell Line	Cancer Type	pSer9 GSK3β ELISA IC50 (μM)	Reference
U87MG	Glioblastoma	2.0 ± 0.2	[3]
PC-3	Prostate Cancer	4.0 ± 0.5	[3]
DU145	Prostate Cancer	3.0 ± 0.4	[3]
MCF-7	Breast Cancer	3.0 ± 0.3	[3]
MDA-MB-468	Breast Cancer	2.0 ± 0.2	[3]
HCT116	Colon Cancer	3.0 ± 0.1	[3]
HT29	Colon Cancer	3.0 ± 0.3	[3]

## Experimental Protocols

### General Guidelines for **AT7867** Handling and Storage

- Solubilization: **AT7867** is typically soluble in DMSO. For cell culture experiments, prepare a stock solution of 10-20 mM in DMSO.
- Storage: Store the DMSO stock solution at -20°C for long-term storage and at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
- Working Dilutions: Prepare fresh working dilutions of **AT7867** in the appropriate cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

### Experimental Workflow



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Caption: General experimental workflow for **AT7867** treatment in cell culture.

## Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of **AT7867** on the proliferation of cancer cell lines.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **AT7867** stock solution (10 mM in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Microplate reader

#### Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100  $\mu$ L of complete culture medium. Incubate the plate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- **Compound Treatment:** The next day, prepare serial dilutions of **AT7867** in complete culture medium. A typical concentration range to start with is 0.1 to 25  $\mu$ M.<sup>[4]</sup> Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **AT7867**. Include a vehicle control (medium with the same concentration of DMSO as the highest **AT7867** concentration).
- **Incubation:** Incubate the plate for 48 to 96 hours at 37°C in a 5% CO<sub>2</sub> incubator.<sup>[4]</sup>
- **MTT Addition:** After the incubation period, add 20  $\mu$ L of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

- Solubilization: Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

## Protocol 2: Western Blot for Analysis of Apoptosis (Cleaved PARP) and Target Phosphorylation

This protocol describes the detection of apoptosis induction (cleaved PARP) and the inhibition of Akt and p70S6K signaling by **AT7867**.

Materials:

- Cancer cell line of interest
- 6-well plates or 10 cm dishes
- **AT7867** stock solution (10 mM in DMSO)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-cleaved PARP, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3 $\beta$  (Ser9), anti-total-GSK3 $\beta$ , anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-total-S6 Ribosomal Protein, and an anti-loading control (e.g.,  $\beta$ -actin or GAPDH).



- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight. Treat the cells with the desired concentrations of **AT7867** (e.g., 1-10  $\mu$ M) or vehicle control for the appropriate duration. For target phosphorylation analysis, a shorter treatment time of 1-4 hours is often sufficient.<sup>[3]</sup> For apoptosis analysis, a longer treatment of 24-48 hours may be necessary.
- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- **Immunoblotting:**
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST.
  - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- **Detection:** Add the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control. For apoptosis, an increase in the cleaved PARP band indicates apoptosis induction.

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